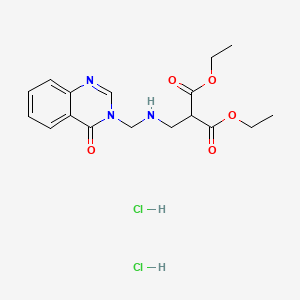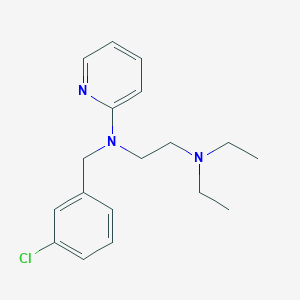
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves several steps. One common method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene and aluminum chloride to form 1-(4-chlorophenyl)-1-(2-pyridyl) ketone. This intermediate is then reacted with diglycol, hydrazine hydrate, and potassium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The use of advanced techniques like column chromatography and crystallization is common to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can undergo nucleophilic and electrophilic substitution reactions, which allow it to interact with various biological molecules. The presence of the diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A simpler analog with a basic nitrogen atom in the ring.
2-Chloropyridine: Similar structure but lacks the diethylaminoethyl group.
N,N-Diethyl-2-chloroethylamine: Contains the diethylaminoethyl group but lacks the pyridine ring.
Uniqueness
Pyridine, 2-((m-chlorobenzyl)(2-(diethylamino)ethyl)amino)- is unique due to the presence of both the pyridine ring and the diethylaminoethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
74037-42-6 |
|---|---|
Molekularformel |
C18H24ClN3 |
Molekulargewicht |
317.9 g/mol |
IUPAC-Name |
N'-[(3-chlorophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24ClN3/c1-3-21(4-2)12-13-22(18-10-5-6-11-20-18)15-16-8-7-9-17(19)14-16/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI-Schlüssel |
KNSPGPUCUJMVDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC1=CC(=CC=C1)Cl)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



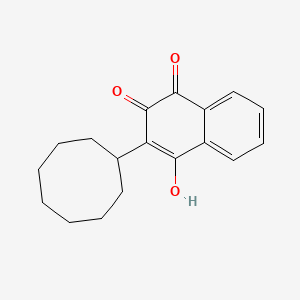
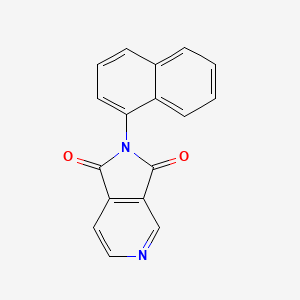
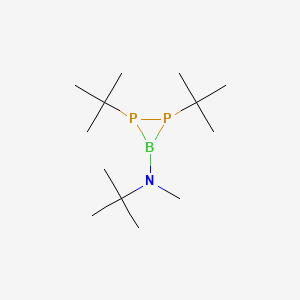
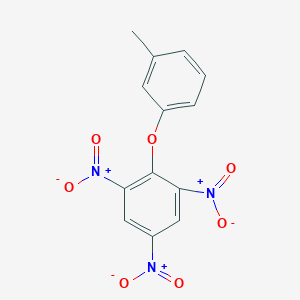
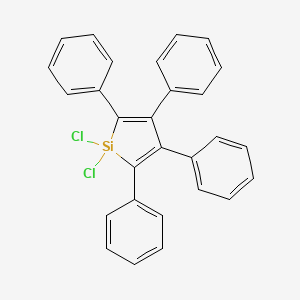
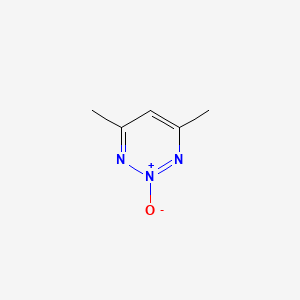

![1-[3-(Methanesulfinyl)-2-methylpropanoyl]-L-proline](/img/structure/B14444615.png)


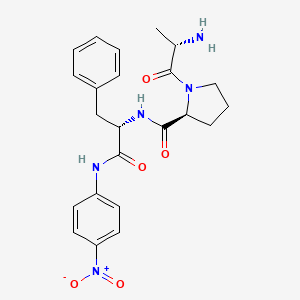
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
